molecular formula C9H10O B1584596 4-Ethylbenzaldehyde CAS No. 4748-78-1

4-Ethylbenzaldehyde

Cat. No. B1584596
CAS RN: 4748-78-1
M. Wt: 134.17 g/mol
InChI Key: QNGNSVIICDLXHT-UHFFFAOYSA-N
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Description

4-Ethylbenzaldehyde is a derivative of benzaldehyde . It is a clear, colorless to slightly yellow liquid with a sweet, bitter-almond odor . It is used as a perfuming agent in the cosmetics industry and as a pharmaceutical intermediate .


Synthesis Analysis

4-Ethylbenzaldehyde is a by-product of disinfection . It has been used in the synthesis of 4,4’-diaminotriphenylmethanes under microwave irradiation, which is useful for parallel library syntheses .


Molecular Structure Analysis

The molecular formula of 4-Ethylbenzaldehyde is C9H10O . The monoisotopic mass is 134.073166 Da .


Chemical Reactions Analysis

Kinetic constants (KI) of 4-ethylbenzaldehyde for inhibition of the diphenolase activity of mushroom tyrosinase have been investigated .


Physical And Chemical Properties Analysis

4-Ethylbenzaldehyde has a density of 1.0±0.1 g/cm^3 . It has a boiling point of 221.7±9.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.8±3.0 kJ/mol . The flash point is 92.2±0.0 °C .

Scientific Research Applications

Safety Assessment

4-Ethylbenzaldehyde has been evaluated for various toxicological aspects such as genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, and environmental safety. Studies indicate that it is not expected to be genotoxic and shows a margin of exposure (MOE) greater than 100 for repeated dose toxicity and developmental and reproductive toxicity endpoints. It is also evaluated to be non-phototoxic/photoallergenic and not persistent, bioaccumulative, and toxic (PBT) as per environmental standards (Api et al., 2020).

Chemical Synthesis and Application

4-Ethylbenzaldehyde is used in the synthesis of various aromatic carbonyl compounds. This process is crucial due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones, indicating significant value for both fundamental research and practical applications (Jiang et al., 2014).

Physical Properties and Applications

The study of the thermophysical properties of solid aldehydes, including 4-hydroxybenzaldehyde, provides essential data for understanding their behavior in various temperature conditions. This information is vital for applications in different scientific and industrial processes (Temprado et al., 2008).

Solubility and Thermodynamics

The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been studied extensively. Understanding its solubility behavior is critical for optimizing purification processes and other applications in chemical and pharmaceutical industries (Wang et al., 2017).

Crystal Structure Analysis

Research on the synthesis and crystal structure of compounds derived from 4-ethylbenzaldehyde helps in understanding their molecular arrangement and potential applications in various fields such as material science and pharmacology (Thippeswamy et al., 2011).

Genotoxic and Histopathological Effects Study

The effects of 4-ethylbenzaldehyde on zebrafish were studied to understand its potential genotoxic and tissue damaging effects. Such studies are crucial for assessing the safety of chemical compounds in food and fragrance industries (Bencsik et al., 2018).

Analytical Applications

2-Amino-4,5-ethylenedioxyphenol, useful as a fluorescence derivatization reagent for aromatic aldehydes including 4-hydroxybenzaldehyde, plays a significant role in enhancing analytical methods in liquid chromatography, aiding in the detection and analysis of aromatic compounds (Nohta et al., 1994).

Safety And Hazards

4-Ethylbenzaldehyde is a combustible liquid . It is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

There is a paper that discusses the rapid and sensitive detection of 4-ethylbenzaldehyde by a plasmonic nose . This research demonstrates that the plasmonic nose is of great potential for environmental monitoring and disease diagnosis .

properties

IUPAC Name

4-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNSVIICDLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047080
Record name 4-Ethylbenzaldehyde
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a sweet, bitter-almond odour
Record name 4-Ethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg
Record name 4-Ethylbenzaldehyde
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Ethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-1.000
Record name 4-Ethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Ethylbenzaldehyde

CAS RN

4748-78-1, 53951-50-1
Record name 4-Ethylbenzaldehyde
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Record name 4-Ethylbenzaldehyde
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Record name Benzaldehyde, ethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501
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Record name Benzaldehyde, 4-ethyl-
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Record name 4-Ethylbenzaldehyde
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Record name 4-ethylbenzaldehyde
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Record name 4-ETHYLBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Ethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 3.1 using 4-bromobenzaldehyde (250 mg, 1.35 mmol) in place of 5-bromo-2-formylfuran and ethylboronic acid (165 mg, 2.23 mmol) in place of hexylboronic acid to give 4-ethylbenzaldehyde (93 mg, 51%). Used without further characterization.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
919
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
… were evaluated based on data; 4-ethylbenzaldehyde is not phototoxic/photoallergenic. The environmental endpoints were evaluated; 4ethylbenzaldehyde was found not to be persistent…
D Bencsik, G Gazsi, B Urbányi, B Szende, G Rácz… - Acta …, 2018 - akjournals.com
… Based on our results, 4-ethylbenzaldehyde has toxic effect at the tested concentrations. In case of micronucleus assay, EBA caused significant increase in MNi formation in treated …
Number of citations: 5 akjournals.com
LL de Paula, VP Campos, WC Terra… - Plant …, 2023 - Am Phytopath Society
… , caryophyllene oxide, and 4-ethylbenzaldehyde) were selected for … , only 4-ethylbenzaldehyde showed nematicidal activity at 250 µg ml −1 . The effective doses of 4-ethylbenzaldehyde …
Number of citations: 3 apsjournals.apsnet.org
V Campos, L de Paula, W Terra, A Barros, P Pacheco… - 2022 - researchsquare.com
… of the compound 4ethylbenzaldehyde was … Only 4-ethylbenzaldehyde showed nematicidal activity in vitro, against M. incognita J2 and hatching. As a soil fumigant, 4-ethylbenzaldehyde …
Number of citations: 3 www.researchsquare.com
X Zhang, Z Liu, X Zhong, J Liu, X Xiao… - Journal of Physics D …, 2021 - iopscience.iop.org
… Experiments for gaseous 4-methylbenzenethiol detection with a fast responding time (as short as 1 s) are realized, and gaseous 4-ethylbenzaldehyde as a lung cancer marker is also …
Number of citations: 1 iopscience.iop.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
P Wang, N Zhang, LL Zhou, SY Si… - Entomologia …, 2014 - Wiley Online Library
… unguiculata and 4-ethylbenzaldehyde in L. purpureus elicited the highest EAD responses (Table 2, … vitrata were relatively strong with 4-ethylbenzaldehyde, and relatively weak with 1,3-…
Number of citations: 27 onlinelibrary.wiley.com
HD Aliyu, JNNMO Obadare - core.ac.uk
Complexes of M(II)Sulphates with 4-Cyanobenzaldehyde and 4-Ethylbenzaldehyde-Cyclopropanecarboxylicacid Hydrazones Page 1 Journal of Natural Sciences Research www.iiste.…
Number of citations: 3 core.ac.uk
J Lonchamp, C Barry-Ryan, M Devereux - Food Research International, 2009 - Elsevier
… Although no odor was perceived, a sweet aroma is usually associated with 4-ethylbenzaldehyde according to the Flavornet database. 4-Ethylbenzaldehyde was emitted by the …
Number of citations: 62 www.sciencedirect.com
K Nihei, I Kubo - Plant physiology and biochemistry, 2017 - Elsevier
Benzaldehyde inhibited the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase with an IC 50 of 31.0 μM. The inhibition kinetics analyzed by Dixon plot indicated that it acts …
Number of citations: 20 www.sciencedirect.com

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